
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPA is a pyrazole derivative that is commonly used as a ligand in metal-catalyzed reactions.
Mecanismo De Acción
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide acts as a bidentate ligand in metal-catalyzed reactions, coordinating to the metal center through its pyrazole nitrogen and carbonyl oxygen atoms. The coordination of this compound to the metal center enhances the reactivity of the metal catalyst and promotes the formation of the desired product.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of this compound. However, it has been reported that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide in scientific research. One potential application is in the development of new metal-catalyzed reactions for the synthesis of complex organic compounds. This compound could also be used in the preparation of new metal nanoparticles with unique properties. Additionally, the antibacterial and anticancer properties of this compound could be further explored for potential therapeutic applications.
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research due to its unique properties as a ligand in metal-catalyzed reactions. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. While there is still much to be explored regarding the potential applications of this compound, it is clear that it has significant potential for use in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide involves the reaction of 3,5-dimethylpyrazole with N,N-dimethylacetamide in the presence of a catalyst. The reaction can be carried out under various conditions, including refluxing in a solvent or using microwave irradiation. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent and catalyst.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has been widely used in scientific research due to its unique properties as a ligand in metal-catalyzed reactions. It has been used in the synthesis of various organic compounds, such as chiral molecules and heterocycles. This compound has also been used in the preparation of metal nanoparticles and as a stabilizer for metal nanoparticles.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-5-8(2)12(10-7)6-9(13)11(3)4/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXACOQZSQOLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
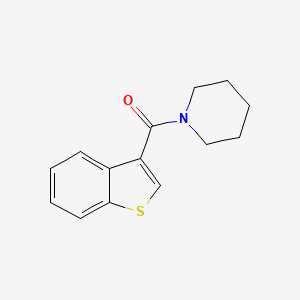
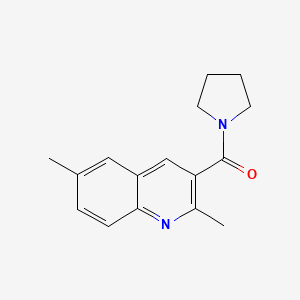
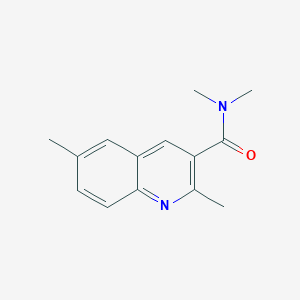
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)

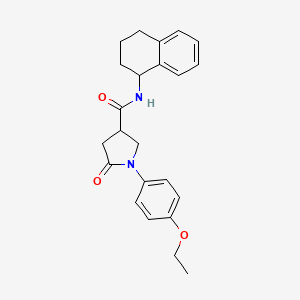
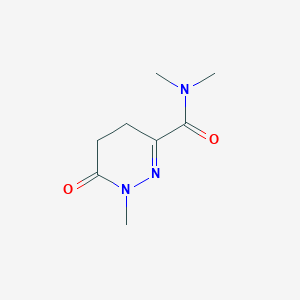
![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
